molecular formula C8H16N2O4S2 B144233 Penicillamine cysteine disulfide CAS No. 18840-45-4

Penicillamine cysteine disulfide

Cat. No.: B144233
CAS No.: 18840-45-4
M. Wt: 268.4 g/mol
InChI Key: BOTADXJBFXFSLA-WHFBIAKZSA-N
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Description

Penicillamine cysteine disulfide is a compound formed by the disulfide interchange between penicillamine and cysteine. Penicillamine is a chelating agent used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . The formation of this compound increases the solubility of cystine, making it easier to excrete from the body .

Mechanism of Action

Preparation Methods

Penicillamine cysteine disulfide is synthesized through the disulfide interchange reaction between penicillamine and cysteine. This reaction occurs under physiological conditions and does not require any special reagents or catalysts . Industrial production methods for penicillamine involve the fermentation of penicillin followed by chemical modification to produce penicillamine . The penicillamine is then reacted with cysteine to form this compound.

Chemical Reactions Analysis

Penicillamine cysteine disulfide undergoes several types of chemical reactions, including:

Scientific Research Applications

Penicillamine cysteine disulfide has several scientific research applications:

Comparison with Similar Compounds

Penicillamine cysteine disulfide is similar to other disulfide compounds such as cysteine disulfide and homocysteine disulfide. it is unique in its ability to increase the solubility of cystine, making it particularly useful in the treatment of cystinuria . Other similar compounds include:

Properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTADXJBFXFSLA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172190
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18840-45-4
Record name Penicillamine cysteine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLAMINE CYSTEINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Cysteine-D-penicillamine Disulfide specifically affect cells in individuals with cystinosis?

A1: L-Cysteine-D-penicillamine Disulfide induces vacuolation (formation of vacuoles) specifically in fibroblasts of individuals with cystinosis. [] This suggests that cystinotic cells have a deficiency in the lysosomal system responsible for metabolizing or transporting this disulfide. [] Normal fibroblasts do not exhibit this vacuolation upon exposure to the compound. []

Q2: Can L-Cysteine-D-penicillamine Disulfide be used to identify cystinotic fibroblasts?

A2: Yes, the selective induction of vacuolation by L-Cysteine-D-penicillamine Disulfide in cystinotic fibroblasts, but not in normal fibroblasts, makes it a potential histological marker for identifying cystinotic cells. []

Q3: How is L-Cysteine-D-penicillamine Disulfide related to the metabolism of D-penicillamine, a drug used to treat rheumatoid arthritis?

A3: L-Cysteine-D-penicillamine Disulfide (also known as Penicillamine cysteine disulfide) is a major metabolite of D-penicillamine. [] Studies have shown that it exhibits pharmacokinetic characteristics similar to D-penicillamine, including biphasic elimination from plasma. []

Q4: How is L-Cysteine-D-penicillamine Disulfide eliminated from the body?

A4: L-Cysteine-D-penicillamine Disulfide is eliminated from the body primarily through urinary excretion. [] Studies show that a significant portion of the administered D-penicillamine is metabolized and excreted as L-Cysteine-D-penicillamine Disulfide and other metabolites. [, ]

Q5: What can you tell us about the dialysis clearance of D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, in patients undergoing hemodialysis?

A5: Research indicates that D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, are dialyzable. [] Hemodialysis efficiently removes a significant percentage of administered D-penicillamine and its metabolites from the body. [] This highlights the importance of adjusting dosage and timing of hemodialysis in patients receiving D-penicillamine therapy. []

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